molecular formula C15H16N2O6 B11011337 methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate

methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate

Cat. No.: B11011337
M. Wt: 320.30 g/mol
InChI Key: QLHWGGVWGCPKTL-UHFFFAOYSA-N
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Description

Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalimide moiety and a glycine ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate typically involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-(2-methoxyethyl)amine to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Toluene or dichloromethane

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate exerts its effects involves interactions with specific molecular targets. The phthalimide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The glycine ester group may facilitate cellular uptake and enhance bioavailability. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate can be compared with other phthalimide derivatives and glycine esters:

    Phthalimide Derivatives: Similar compounds include N-(2-hydroxyethyl)phthalimide and N-(2-chloroethyl)phthalimide. These compounds share the phthalimide core but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

    Glycine Esters: Similar compounds include methyl glycinate and ethyl glycinate. These esters differ in their alkyl groups, affecting their solubility and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and mechanisms of action.

Properties

Molecular Formula

C15H16N2O6

Molecular Weight

320.30 g/mol

IUPAC Name

methyl 2-[[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]amino]acetate

InChI

InChI=1S/C15H16N2O6/c1-22-6-5-17-14(20)10-4-3-9(7-11(10)15(17)21)13(19)16-8-12(18)23-2/h3-4,7H,5-6,8H2,1-2H3,(H,16,19)

InChI Key

QLHWGGVWGCPKTL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC(=O)OC

Origin of Product

United States

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